molecular formula C9H12ClNO B13572957 1,2,3,4-Tetrahydroquinolin-7-olhydrochloride CAS No. 2803855-53-8

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride

Cat. No.: B13572957
CAS No.: 2803855-53-8
M. Wt: 185.65 g/mol
InChI Key: NAJDCVNEJINVEY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The compound has a molecular formula of C9H12ClNO and is characterized by its unique structure, which includes a tetrahydroquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydroquinolin-7-olhydrochloride typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient production of large quantities of the compound with high purity. The use of advanced catalytic systems and optimized reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of therapeutic agents for neurodegenerative diseases and other medical conditions.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydroquinolin-7-olhydrochloride is unique due to its specific structure and the presence of a hydroxyl group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

2803855-53-8

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1,2,3,4-tetrahydroquinolin-7-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h3-4,6,10-11H,1-2,5H2;1H

InChI Key

NAJDCVNEJINVEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)O)NC1.Cl

Origin of Product

United States

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